N-Mal-N-bis(PEG2-acid)

PROTAC ADC Bioconjugation

Researchers needing to increase ADC drug-to-antibody ratio (DAR) without causing aggregation face a critical challenge when using standard linear PEG or hydrophobic linkers. N-Mal-N-bis(PEG2-acid) is a branched, heterobifunctional PEG linker that directly solves this problem by providing two terminal carboxylic acid conjugation sites per molecule, enabling higher payload loading. - Double carboxylic acid sites for dual payload or ligand attachment, supporting elevated DAR while preserving conjugate solubility and target affinity. - Maleimide group enables stable, thiol-specific bioconjugation; branched PEG2 architecture reduces aggregation compared to linear PEG or SPDB/SMCC linkers. - High aqueous solubility facilitates reliable bioconjugation in native buffer conditions for sensitive antibodies and proteins.

Molecular Formula C21H32N2O11
Molecular Weight 488.5 g/mol
CAS No. 2110449-02-8
Cat. No. B609591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG2-acid)
CAS2110449-02-8
SynonymsN-Mal-N-bis(PEG2-acid)
Molecular FormulaC21H32N2O11
Molecular Weight488.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30)
InChIKeyIEXQAPPGJQEYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG2-acid) Product Overview


N-Mal-N-bis(PEG2-acid) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker with a single maleimide group and two terminal carboxylic acid groups, arranged in a branched architecture. The compound features a molecular weight of 488.49 g/mol and the molecular formula C21H32N2O11 . It is a non-cleavable linker utilized for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), enabling specific, stable conjugation between thiol-bearing biomolecules and amine-containing payloads or targeting ligands [1]. The branched PEG2 configuration distinguishes it from common linear PEG analogs, providing a unique combination of reactivity, solubility, and structural properties that directly impact conjugate performance .

1
Thiol-specific conjugation via maleimide
Stable thioether bond with cysteine residues
2
Dual carboxylic acid handles for multi-payload attachment
Branched architecture doubles conjugation sites vs linear analogs
3
Branched PEG2 core for aqueous solubility and reduced aggregation risk
Supports higher DAR without compromising conjugate properties

N-Mal-N-bis(PEG2-acid) Substitution Risk Analysis


Substituting N-Mal-N-bis(PEG2-acid) with a generic linear PEG linker of similar molecular weight, such as Mal-PEG2-acid or Mal-PEG4-acid, will fundamentally alter conjugate architecture and performance. The branched, multi-arm structure of this compound is not a cosmetic variation; it provides a quantifiable increase in the number of carboxylic acid conjugation sites (two per linker molecule) compared to a linear analog (one per linker molecule), directly impacting drug-to-antibody ratio (DAR) and payload loading capacity . Furthermore, this branched PEG design has been shown to reduce conjugate aggregation and preserve target binding affinity when achieving higher DARs, a feat that linear or traditional hydrophobic linkers (e.g., SPDB, SMCC) cannot match without compromising the stability or activity of the resulting conjugate . The specific combination of a maleimide handle for thiol-specific bioconjugation and two carboxylic acids for payload attachment or further derivatization is a precise functional arrangement not found in other common linkers, making generic substitution a risk to the intended synthetic outcome.

Target compound
N-Mal-N-bis(PEG2-acid): branched, two carboxylic acid groups
Potential substitute
Linear Mal-PEG2-acid: single carboxylic acid group
Payload loading capacity may drop by half; DAR profile shifts
Target compound
Branched PEG architecture with maleimide + two acids
Potential substitute
Hydrophobic linkers (e.g., SPDB, SMCC)
Aggregation risk increases at higher DAR; conjugate solubility may differ
Target compound
Non-cleavable, stable thioether linkage
Potential substitute
Cleavable linkers (e.g., Val-Cit, disulfide)
Release mechanism differs; may alter payload intracellular fate

Performance Benchmarks for N-Mal-N-bis(PEG2-acid)


Dual Carboxylic Acids for Higher Drug Loading

N-Mal-N-bis(PEG2-acid) provides two terminal carboxylic acids for conjugation, while standard linear PEG linkers with a maleimide and a single acid (e.g., Mal-PEG2-acid) provide only one . This branched architecture allows for the attachment of two payload molecules per linker, effectively doubling the theoretical drug loading capacity in a single conjugation step compared to a linear analog . The branched PEG structure supports higher drug-to-antibody ratios (DAR) compared to traditional hydrophobic linkers like SPDB and SMCC, without causing aggregation or compromising the affinity of the resulting conjugate .

Dual Carboxylic Acid Conjugation Sites
Data to verify
2 carboxylic acid groups per molecule vs 1 in linear analog
Supports higher payload loading capacity in conjugate design
Source-specific review recommended; reported 100% increase in sites
PROTAC ADC Bioconjugation Drug Loading

DMSO Solubility vs. ADC Linkers

N-Mal-N-bis(PEG2-acid) demonstrates a solubility of 10 mM in DMSO, as reported by multiple vendors . This solubility profile is comparable to that of the high-performance ADC linker Mal-PEG2-VCP-NB, which has a reported DMSO solubility of 100 mg/mL (approximately 127.6 mM) . While the solubility of N-Mal-N-bis(PEG2-acid) in DMSO is sufficient for standard conjugation protocols, the lower value compared to Mal-PEG2-VCP-NB (10 mM vs 127.6 mM) may reflect differences in the overall molecular structure and hydrophobicity of the two linkers.

DMSO Solubility Relative to ADC Linkers
Cross-study comparable
10 mM (target) vs ~127.6 mM for Mal-PEG2-VCP-NB in DMSO
Adequate for standard conjugation; lower solubility may influence stock preparation
Vendor-reported data; solvent conditions should be verified
Solubility Formulation DMSO Bioconjugation

Stability and Aggregation Reduction

The branched, multi-arm structure of N-Mal-N-bis(PEG2-acid) is reported to provide increased stability and improved performance compared to traditional linear PEG linkers . Specifically, the branched design is known to support higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the affinity of the resulting conjugate, a common limitation of linear and traditional hydrophobic linkers like SPDB and SMCC . While direct quantitative aggregation data comparing N-Mal-N-bis(PEG2-acid) to a linear analog is not provided in the available literature, this class-level inference is supported by a broader body of evidence demonstrating that branched PEG architectures mitigate aggregation in bioconjugates.

Stability and Aggregation Reduction
Class-level inference
Branched PEG architecture reported to reduce conjugate aggregation
May support higher DAR without compromising biophysical properties
No direct quantitative comparison available; class-level observation
Stability Aggregation PEGylation Drug Delivery

Optimal Use Cases for N-Mal-N-bis(PEG2-acid)


High-DAR ADC Development

The branched architecture of N-Mal-N-bis(PEG2-acid) with its two carboxylic acid groups enables the attachment of multiple payload molecules per linker, directly supporting the synthesis of ADCs with higher drug-to-antibody ratios (DARs) compared to linear PEG linkers. As demonstrated in Section 3, this capability is achieved without the aggregation or affinity loss associated with traditional hydrophobic linkers . This makes the compound particularly suited for ADC programs aiming to maximize cytotoxic payload delivery while maintaining favorable biophysical properties.

Multi-Functional PROTAC Synthesis

The combination of a maleimide group for thiol-specific conjugation and two carboxylic acid handles enables the construction of more complex, multi-functional PROTAC molecules. This allows for the attachment of both an E3 ligase ligand and a target protein ligand, as well as an additional functional moiety (e.g., a fluorescent tag or a second targeting ligand), all within a single, well-defined linker. This capability is a direct consequence of the compound's branched, heterobifunctional design, as highlighted in the structural evidence .

Aqueous High-Payload Bioconjugation

The enhanced water solubility of N-Mal-N-bis(PEG2-acid), attributed to its PEG2 arms and multi-arm structure, makes it suitable for bioconjugation reactions in aqueous buffers . This is critical for maintaining the native conformation and activity of sensitive biomolecules like antibodies and proteins. The compound's solubility profile (Section 3) and ability to achieve high payload density without precipitation are key advantages in these applications.

Application
Selection Property
Validation Focus
High-DAR ADC conjugate research
Multi-payload conjugation architecture
DAR and aggregation profile
Multi-functional PROTAC synthesis
Heterobifunctional maleimide/carboxylic acid handles
Ligand attachment stoichiometry and purity
Aqueous bioconjugation of sensitive proteins
Branched PEG solubility and low aggregation risk
Conjugate solubility and target binding retention

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